(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate
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Overview
Description
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a fluorine atom, and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The amino group and fluorine atom are introduced through selective substitution reactions.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the benzyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the conditions employed.
Scientific Research Applications
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
(3R,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine: This compound has a similar piperidine ring structure but differs in the ester group, which is a tert-butyl ester instead of a benzyl ester.
(3R,4R)-rel-3-Amino-4-fluoropiperidine-1-carboxylate: This compound lacks the benzyl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl ester group, which imparts distinct chemical and biological properties.
Biological Activity
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H17FN2O2, with a molecular weight of approximately 252.29 g/mol. Its structure features a piperidine ring substituted with an amino group and a fluorine atom, along with a benzyl ester, which contributes to its unique properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Selective substitution reactions to introduce the amino and fluorine groups.
- Esterification : The final step involves esterification with benzyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects.
Therapeutic Applications
Recent studies have suggested several therapeutic applications for this compound:
- Cancer Therapy : It has shown potential anticancer activity through mechanisms such as apoptosis induction in tumor cells . For instance, it was noted that compounds with similar structures exhibited better cytotoxicity compared to standard reference drugs like bleomycin.
- Neurodegenerative Diseases : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease treatment. In particular, structural modifications have enhanced its brain exposure and dual inhibition properties .
Study on Anticancer Activity
A notable study demonstrated that derivatives of piperidine, including this compound, displayed significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural features that enhance binding affinity to target proteins involved in cancer progression .
Alzheimer’s Disease Research
Another research effort highlighted the dual inhibition of cholinesterases by compounds related to this compound. This study found that modifications leading to improved selectivity and inhibition efficacy could potentially lead to new treatments for Alzheimer’s disease .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Key Activity |
---|---|---|
(3R,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine | Similar piperidine structure | Anticancer activity |
(3R,4R)-rel-3-Amino-4-fluoropiperidine-1-carboxylate | Lacks benzyl group | Basic piperidine activity |
The presence of the benzyl group in this compound enhances its biological properties compared to simpler analogs.
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMPGXODKGFEJ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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